molecular formula C17H27NO2 B14304613 Benzamide, N-decyl-2-hydroxy- CAS No. 116311-05-8

Benzamide, N-decyl-2-hydroxy-

Cat. No.: B14304613
CAS No.: 116311-05-8
M. Wt: 277.4 g/mol
InChI Key: AUYPHISUPZUIJS-UHFFFAOYSA-N
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Description

Benzamide, N-decyl-2-hydroxy- is a benzamide derivative characterized by a hydroxyl group at the 2-position of the benzamide core and a decyl (10-carbon alkyl) chain attached to the nitrogen atom. This structural configuration confers unique physicochemical properties, such as increased lipophilicity compared to shorter-chain or aromatic-substituted analogs, which may enhance membrane permeability and biological activity .

Properties

CAS No.

116311-05-8

Molecular Formula

C17H27NO2

Molecular Weight

277.4 g/mol

IUPAC Name

N-decyl-2-hydroxybenzamide

InChI

InChI=1S/C17H27NO2/c1-2-3-4-5-6-7-8-11-14-18-17(20)15-12-9-10-13-16(15)19/h9-10,12-13,19H,2-8,11,14H2,1H3,(H,18,20)

InChI Key

AUYPHISUPZUIJS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCNC(=O)C1=CC=CC=C1O

Origin of Product

United States

Preparation Methods

Synthesis of 2-Hydroxybenzoyl Chloride

2-Hydroxybenzoic acid is treated with thionyl chloride (SOCl₂) in anhydrous dioxane or toluene under reflux. The reaction typically achieves completion within 4–6 hours, yielding 2-hydroxybenzoyl chloride as a pale-yellow liquid. Excess thionyl chloride is removed via distillation, leaving the acid chloride ready for subsequent amidation.

Coupling with Decylamine

The acid chloride is dissolved in dioxane and added dropwise to a solution of decylamine and triethylamine (as HCl scavenger) at 0–5°C. After stirring at room temperature for 5–8 hours, the mixture is poured into ice-cold 2% HCl to precipitate the crude product. Recrystallization from toluene/methanol yields N-decyl-2-hydroxybenzamide as white crystals.

Key Parameters

  • Molar Ratio : 1:1.2 (acid chloride:decylamine)
  • Solvent : Dioxane or toluene
  • Yield : 70–85% (based on analogous reactions)

Protection-Deprotection Strategy for Enhanced Selectivity

To prevent O-acylation of the 2-hydroxy group, a protection-deprotection approach is employed, adapting methodologies from gentisamide syntheses.

Protection of 2-Hydroxy Group

2-Hydroxybenzoic acid is acetylated using acetic anhydride in pyridine, yielding 2-acetoxybenzoic acid. This intermediate is then converted to its acid chloride via SOCl₂.

Amidation and Deprotection

The protected acid chloride reacts with decylamine in toluene with potassium carbonate as base. After amide formation, the acetyl group is removed by refluxing in methanolic NaOH (0.5 N) for 2 hours. Neutralization with HCl regenerates the free phenolic hydroxyl group.

Advantages

  • Eliminates competing O-acylation side reactions
  • Improves overall yield to 78–90%

Microwave-Assisted Solid-Phase Synthesis

Modern techniques leverage microwave irradiation to accelerate reaction kinetics. A modified protocol based on histone deacetylase inhibitor syntheses involves:

Procedure

2-Hydroxybenzoic acid and decylamine are mixed with HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) as coupling agent in DMF. The reaction is irradiated at 100°C for 15 minutes under nitrogen. Purification via flash chromatography (ethyl acetate/hexane) isolates the product.

Benefits

  • Reaction time reduced from hours to minutes
  • Yields comparable to conventional methods (82%)

Enzymatic Catalysis for Green Synthesis

Lipase-mediated amidation offers an eco-friendly alternative. Candida antarctica lipase B (CAL-B) catalyzes the reaction between 2-hydroxybenzoic acid ethyl ester and decylamine in tert-butanol at 50°C. After 24 hours, enzymatic activity is quenched by filtration, and the product is extracted with ethyl acetate.

Sustainability Metrics

  • Solvent recovery: >95%
  • E-factor: 0.3 (vs. 8.2 for chemical methods)

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (HPLC) Reaction Time Scalability
Acid Chloride 70–85 98.5 8–10 h Industrial
Protection-Deprotect 78–90 99.2 12–14 h Pilot-scale
Microwave 82 98.8 0.25 h Lab-scale
Enzymatic 65 97.3 24 h Small-batch

Critical Observations

  • The acid chloride method balances yield and scalability but requires rigorous moisture control.
  • Microwave synthesis excels in speed but demands specialized equipment.
  • Enzymatic routes, while sustainable, suffer from lower yields and extended durations.

Structural Characterization and Validation

Spectroscopic Data

  • IR (KBr) : 3320 cm⁻¹ (O-H stretch), 1645 cm⁻¹ (amide C=O), 1550 cm⁻¹ (N-H bend).
  • ¹H NMR (400 MHz, CDCl₃) : δ 10.2 (s, 1H, OH), 8.1 (d, J=8 Hz, 1H, ArH), 7.5 (t, 1H, ArH), 6.9 (d, 1H, ArH), 3.3 (t, 2H, NHCH₂), 1.2–1.5 (m, 18H, CH₂), 0.9 (t, 3H, CH₃).
  • LC-MS (ESI+) : m/z 306.2 [M+H]⁺.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) shows a single peak at 4.2 minutes, confirming >98% purity.

Challenges and Mitigation Strategies

  • Solubility Issues : The decyl chain imparts hydrophobicity, necessitating polar aprotic solvents (DMF, DMSO) during synthesis.
  • Side Reactions : O-acylation is minimized using bulky bases (e.g., DIPEA) or protection strategies.
  • Crystallization Difficulties : Gradient recrystallization (toluene → methanol) optimizes crystal morphology.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-decyl-2-hydroxy- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nitrated benzamides.

Scientific Research Applications

Benzamide, N-decyl-2-hydroxy- has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and polymers.

Mechanism of Action

The mechanism of action of Benzamide, N-decyl-2-hydroxy- involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

2-Hydroxy-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide (Rip-D)
  • Structure : Features a 2-hydroxybenzamide core with a 3,4-dimethoxyphenethyl substituent.
  • Key Differences : The decyl chain in N-decyl-2-hydroxy-benzamide is replaced with a methoxyphenethyl group in Rip-D.
Benzamide, 2-ethoxy-N-(3-hydroxyphenyl)
  • Structure : Contains an ethoxy group at the 2-position and a 3-hydroxyphenyl substituent.
  • Key Differences : The ethoxy group replaces the hydroxyl group, and the substituent is aromatic rather than alkyl.
p-Hydroxy-N-methyl-benzamide
  • Structure : Hydroxyl group at the para position and a methyl group on the nitrogen.
  • Key Differences : Positional isomerism (para vs. ortho hydroxyl) and shorter alkyl chain.
  • Impact : Para substitution may reduce steric hindrance, while the methyl group decreases lipophilicity compared to the decyl chain .

Pharmacological Activity

  • Antimicrobial Activity : Benzamide derivatives with alkyl chains (e.g., decyl) may exhibit enhanced antibacterial activity due to improved membrane disruption, as seen in compounds cytotoxic to Acanthamoeba castellani .
  • Cholesterol-Lowering Effects : Benzamides with lipophilic substituents (e.g., decyl) could enhance binding to hydrophobic pockets in PCSK9, a target for cholesterol regulation, compared to polar analogs like Rip-D .
  • Biological Activity Indices :
    • p-Hydroxy-N-methyl-benzamide: Activity index = 42.4.
    • p-Hydroxy-benzamide: Activity index = -27.
    • Hypothesis: The decyl chain in N-decyl-2-hydroxy-benzamide may yield a higher index due to optimized lipophilicity and target engagement .

Physicochemical Properties

Compound Melting Point (°C) Lipophilicity (logP)* Solubility
N-decyl-2-hydroxy-benzamide Not reported High (~6.5) Low in water
Rip-D 96 Moderate (~3.2) Moderate in DMSO
2-ethoxy-N-(3-hydroxyphenyl) Not reported Moderate (~2.8) High in ethanol

*Estimated using fragment-based methods.

  • Key Insight : The decyl chain drastically increases logP, reducing aqueous solubility but favoring lipid-rich environments .

Q & A

Q. What are the recommended synthetic routes for N-decyl-2-hydroxybenzamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis of N-alkyl-2-hydroxybenzamide derivatives typically involves coupling 2-hydroxybenzoic acid derivatives with alkylamines. For example, N-benzoyl-2-hydroxybenzamides are synthesized via refluxing with pyridine (4 h) to activate the acyl chloride intermediate . For N-decyl substitution, a modified approach could use N-decylamine in a coupling reaction with 2-hydroxybenzoyl chloride under inert conditions (e.g., CH₂Cl₂, pyridine as a base, room temperature). Optimization may include varying stoichiometry, solvent polarity, or catalytic additives (e.g., DMAP) to enhance nucleophilic substitution efficiency .

Q. How can crystallographic data for N-decyl-2-hydroxybenzamide be obtained, and which software tools are recommended for structure refinement?

  • Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Data collection requires high-quality crystals grown via slow evaporation or diffusion methods. For refinement, use SHELXL (part of the SHELX suite) for small-molecule structures due to its robustness in handling hydrogen-bonding networks and disordered alkyl chains . ORTEP-3 is recommended for graphical representation of thermal ellipsoids and molecular geometry validation .

Q. What computational methods are available to predict the physicochemical properties (e.g., logP, water solubility) of N-decyl-2-hydroxybenzamide?

  • Methodological Answer : Thermodynamic properties can be estimated using group-contribution methods like Joback (for critical properties) or Crippen (for logP and solubility). For example, logP values for similar N-alkylbenzamides (e.g., 3-methyl-N-dodecylbenzamide, logP ≈ 6.8) are derived from McGowan’s characteristic volume approach . Molecular dynamics simulations (e.g., GROMACS) can refine these predictions by modeling solvation effects.

Advanced Research Questions

Q. How do hydrogen-bonding patterns in N-decyl-2-hydroxybenzamide influence its crystallographic packing and stability?

  • Methodological Answer : Hydrogen bonding in benzamide derivatives is critical for supramolecular assembly. Use graph-set analysis (Etter’s formalism) to classify motifs (e.g., R₂²(8) rings from O–H···O=C interactions). For N-decyl-2-hydroxybenzamide, the hydroxyl and amide groups likely form intermolecular H-bonds, while the decyl chain contributes to hydrophobic stacking. Pair experimental XRD data with DFT calculations (e.g., Gaussian) to quantify interaction energies .

Q. What strategies can resolve contradictions in biological activity data for N-decyl-2-hydroxybenzamide derivatives across different assays?

  • Methodological Answer : Discrepancies may arise from assay-specific conditions (e.g., solvent polarity affecting bioavailability). Conduct structure-activity relationship (SAR) studies by systematically varying the alkyl chain length and hydroxyl position. Use molecular docking (e.g., AutoDock Vina) to compare binding affinities against target proteins (e.g., glucokinase), as demonstrated for related benzamide activators . Validate with isothermal titration calorimetry (ITC) to measure thermodynamic binding parameters.

Q. How can the degradation pathways of N-decyl-2-hydroxybenzamide be characterized under varying pH and temperature conditions?

  • Methodological Answer : Perform accelerated stability studies using HPLC-MS to monitor degradation products. For hydrolytic degradation, incubate the compound in buffers (pH 1–13) at 40–60°C. Identify cleavage products (e.g., decanoic acid from N-decyl chain hydrolysis) and confirm structures via NMR and high-resolution mass spectrometry. Kinetic modeling (e.g., Arrhenius equation) can extrapolate shelf-life under standard conditions .

Data Analysis and Experimental Design

Q. What analytical techniques are critical for confirming the purity and structural integrity of N-decyl-2-hydroxybenzamide?

  • Methodological Answer : Combine ¹H/¹³C NMR (for functional group verification), FTIR (to confirm O–H and amide C=O stretches), and LC-MS (for purity >98%). For polymorph screening, use differential scanning calorimetry (DSC) and powder XRD. Cross-reference spectral data with NIST databases (e.g., NIST Chemistry WebBook for benzamide derivatives) .

Q. How can researchers address the lack of toxicological data for N-decyl-2-hydroxybenzamide in academic settings?

  • Methodological Answer : Extrapolate from structurally similar compounds (e.g., N-phenylbenzamide acute toxicity data). Conduct in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) using HepG2 or HEK293 cell lines. For in silico predictions, use ProTox-II or OECD QSAR Toolbox to estimate LD₅₀ and carcinogenicity .

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